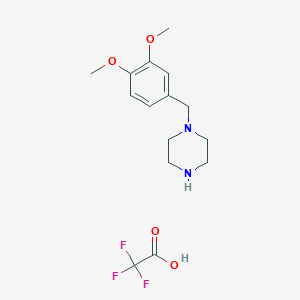

1-(3,4-二甲氧基-苯甲基)-哌嗪三氟乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

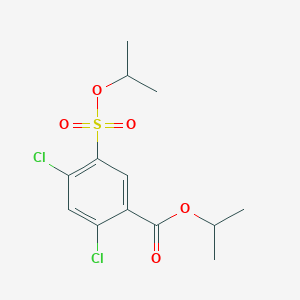

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a chemical compound . The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor .

Synthesis Analysis

The synthesis of compounds with the 3,4-dimethoxybenzyl group involves a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . The protective group has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .Molecular Structure Analysis

The molecular structure of 3,4-dimethoxybenzyl compounds can be viewed using Java or Javascript . The InChI string for 3,4-dimethoxybenzylamine, a related compound, is1S/C9H13NO2/c1-11-8-4-3-7 (6-10)5-9 (8)12-2/h3-5H,6,10H2,1-2H3 . Chemical Reactions Analysis

DDQ is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions and showing three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . It has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxybenzyl compounds include a boiling point of 281-284 °C and a density of 1.109 g/mL at 25 °C . The refractive index n20/D is 1.556 (lit.) .科学研究应用

药物化学中的杂环化合物三嗪和哌嗪衍生物由于其广泛的生物活性(包括抗癌、抗病毒、抗菌和抗炎作用)而在药物化学中具有重要意义。这些化合物的合成和评估揭示了它们作为未来候选药物的潜力,突出了杂环化合物(如1-(3,4-二甲氧基苄基)-哌嗪三氟乙酸)在药物开发中的重要性 (Verma、Sinha 和 Bansal,2019)。

哌嗪类似物的抗分枝杆菌活性哌嗪及其类似物(包括1-(3,4-二甲氧基苄基)-哌嗪三氟乙酸)表现出显着的抗分枝杆菌特性。这些化合物对药敏和耐药菌株的结核分枝杆菌均表现出有效的活性,表明它们在开发新的抗结核疗法中的重要性 (Girase 等人,2020)。

苯并恶嗪和哌嗪衍生物的药理潜力苯并恶嗪和哌嗪衍生物因其多功能的药理潜力而得到认可,包括作为抗菌、抗糖尿病和抗抑郁剂。这些化合物的开发和改性仍然是寻找具有改进的疗效和安全性特征的新治疗剂的重点 (Rathi、Syed、Shin 和 Patel,2016)。

设计和治疗应用苯并亚砜骨架的结构和药理属性通常与哌嗪衍生物(如1-(3,4-二甲氧基苄基)-哌嗪三氟乙酸)相关,表现出显着的抗癌、抗菌和抗炎活性。这些发现支持此类化合物在药物开发过程中的作用,为合成新型药效团提供了基础 (Bukhari,2022)。

抗肿瘤剂开发与1-(3,4-二甲氧基苄基)-哌嗪三氟乙酸相关的N-环烷基-N-苯甲酰哌嗪衍生物的探索导致了发现对各种癌细胞系具有显着细胞毒性特性的化合物。这些化合物已显示出作为多药耐药调节剂的潜力,并具有肿瘤选择性毒性,突出了它们作为候选抗肿瘤药物候选物的价值 (Hossain、Enci、Dimmock 和 Das,2020)。

作用机制

未来方向

属性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBDXNUKVFNZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

![2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate](/img/structure/B2693064.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)

![4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2693074.png)